1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride
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Overview
Description
This compound is a pyrazole-bearing compound known for its diverse pharmacological effects . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of such compounds involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds were verified using elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of these compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .
Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial activities . In a study, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
The same study also evaluated the in vivo antimalarial activities of the synthesized pyrazole derivatives against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13 . The compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Synthesis and Structural Verification
Hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Drug Development
Given their potent antileishmanial and antimalarial activities, these hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Cytotoxic Activity
In another study, it was found that pyrazole derivatives embedded with electron-donating and electron-withdrawing groups exhibited potential cytotoxic activity .
Future Directions
The future directions for research on these compounds could include further exploration of their pharmacological effects, particularly their antileishmanial and antimalarial activities . Additionally, more research could be done to fully understand their mechanism of action and to optimize their synthesis process .
Mechanism of Action
Target of Action
The primary targets of 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride interacts with its targets through strong H-bonding interactions between the NH moiety of the compound and the residual amino acids in the active site of the enzyme . This interaction results in the inhibition of the organisms, thereby exhibiting its antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound exhibits potent antileishmanial and antimalarial activities , suggesting that it may affect the life cycle of Leishmania and Plasmodium species and interfere with their survival and proliferation.
Pharmacokinetics
The compound is known to be a liquid at room temperature with a density of 1141 g/mL at 25 °C . It has a boiling point of 45-80°C/760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body, thereby affecting its bioavailability.
Result of Action
The molecular and cellular effects of 1-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride’s action result in the inhibition of Leishmania aethiopica and Plasmodium berghei . The compound has been shown to display superior antipromastigote activity . Furthermore, it has been found to elicit better inhibition effects against Plasmodium berghei .
Action Environment
It is known that the compound is air sensitive , suggesting that exposure to air might affect its stability and efficacy
properties
IUPAC Name |
1-[[1-(3-methylphenyl)tetrazol-5-yl]methyl]pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7.ClH/c1-9-3-2-4-11(5-9)19-12(15-16-17-19)8-18-7-10(13)6-14-18;/h2-7H,8,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMFWDRJIWQTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)CN3C=C(C=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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